1H-Pyrazolo[4,3-g]benzothiazol-7-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21444-02-0 |
|---|---|
Molecular Formula |
C8H6N4S |
Molecular Weight |
190.23 g/mol |
IUPAC Name |
1H-pyrazolo[4,3-g][1,3]benzothiazol-7-amine |
InChI |
InChI=1S/C8H6N4S/c9-8-11-5-2-1-4-3-10-12-6(4)7(5)13-8/h1-3H,(H2,9,11)(H,10,12) |
InChI Key |
FLPFCYCICHEOBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C=NN3)SC(=N2)N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1h Pyrazolo 4,3 G Benzothiazol 7 Amine and Analogs
Direct Synthesis Protocols for 1H-Pyrazolo[4,3-g]benzothiazol-7-amine
The most direct approaches to constructing the this compound scaffold rely on the formation of the thiazole (B1198619) ring onto a pre-existing indazole core.
The primary precursor for the direct synthesis of the title compound is 6-aminoindazole. nih.gov This starting material provides the necessary pyrazole (B372694) fused to a benzene (B151609) ring, with an amino group positioned correctly for the subsequent annulation of the thiazole ring. The synthesis involves a one-pot reaction where the 6-aminoindazole undergoes a cyclization process to form the fused tricyclic system. nih.gov
The key transformation in the direct synthesis of this compound involves the reaction of 6-aminoindazole with ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) and pentylpyridinium tribromide in an acetic acid solvent. nih.gov In this reaction, ammonium thiocyanate serves as the source for the sulfur and nitrogen atoms required to build the thiazole ring. Pentylpyridinium tribromide acts as a source of electrophilic bromine, which facilitates the thiocyanation of the aromatic ring of the indazole precursor. nih.govrjpbcs.com The reaction proceeds at room temperature and is then heated to 80°C, yielding the final product after workup. nih.gov This method provides a moderate yield of 63%. nih.gov
Table 1: Direct Synthesis of this compound
| Starting Material | Reagents | Solvent | Yield | Reference |
|---|
Multi-Component Reaction Approaches for Pyrazolo-Benzothiazole and Related Fused Heterocycles
Multi-component reactions (MCRs) offer an efficient strategy for synthesizing complex heterocyclic systems by combining three or more reactants in a single step. beilstein-journals.orgmdpi.com This approach is valued for its atom economy and operational simplicity. While a specific MCR for this compound is not detailed, MCRs are widely used for analogous pyrazole-fused heterocycles. For instance, a one-pot, three-component reaction involving aryl glyoxals, aryl thioamides, and pyrazolones in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been developed to produce pyrazole-linked thiazole derivatives in good to excellent yields. acs.org Similarly, four-component reactions of aldehydes, hydrazine (B178648) hydrate, β-ketoesters, and malononitrile (B47326) can yield complex pyrano[2,3-c]pyrazole systems. mdpi.com These examples highlight the potential of MCRs to construct diverse pyrazolo-thiazole and other related fused heterocyclic scaffolds. nih.govresearchgate.net
Cyclocondensation Strategies for Forming Pyrazolo-Pyrimidine and Pyrazolo-Pyridazine Systems
Cyclocondensation reactions are a cornerstone for the synthesis of fused pyrazole systems like pyrazolo-pyrimidines and pyrazolo-pyridazines. These reactions typically involve the condensation of an amino-substituted pyrazole with a molecule containing two electrophilic centers, leading to the formation of a new heterocyclic ring.
For the synthesis of pyrazolo[1,5-a]pyrimidines , a common and efficient method is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov This reaction can be catalyzed by either acids or bases to facilitate the nucleophilic attack of the aminopyrazole onto the carbonyl carbons, followed by intramolecular cyclization to form the fused pyrimidine (B1678525) ring. nih.govresearchgate.net
The synthesis of pyrazolo-pyridazine systems can be achieved through various strategies, including the [4+2] cyclocondensation of 3-oxo-2-arylhydrazonopropanals with 4-thiazolidinones, which has been used to form thiazolo[4,5-c]pyridazines. nih.gov Another approach involves using 1,3-diketones as starting materials, which can be transformed into versatile pyridazine (B1198779) derivatives through a sequence involving a Diaza-Wittig reaction, allowing for the construction of fused pyridazine rings. nih.gov
Table 2: Cyclocondensation Strategies for Fused Pyrazoles
| Target System | Precursors | Reaction Type | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine (B1248293) | 5-Aminopyrazoles, β-Dicarbonyl compounds | Condensation | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | Thiol derivative, Chloroacetic acid | Cyclocondensation | nih.gov |
| Thiazolo[4,5-c]pyridazine | 3-Oxo-2-arylhydrazonopropanals, 4-Thiazolidinones | [4+2] Cyclocondensation | nih.gov |
Mechanistic Elucidation of Key Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and extending them to new derivatives.
The formation of the benzothiazole (B30560) ring system, as seen in the synthesis of the title compound and its analogs, generally proceeds through a well-established pathway involving electrophilic cyclization. ekb.eg In the direct synthesis of this compound from 6-aminoindazole, the reaction is initiated by the interaction of ammonium thiocyanate and pentylpyridinium tribromide to generate an electrophilic sulfur species. This species reacts with the 6-aminoindazole, likely forming an intermediate arylthiourea or a related derivative. rjpbcs.com
The subsequent key step is an intramolecular electrophilic cyclization. The sulfur atom attacks the adjacent carbon atom (C7) on the indazole ring, a process facilitated by the activating nature of the amino group. This ring-closing step forms the thiazole ring. The final step involves aromatization, likely through oxidation or tautomerization, to yield the stable this compound structure. A similar mechanism involving nucleophilic attack of an aminothiophenol on a carbonyl group, followed by cyclization and oxidation, is a common pathway for forming 2-substituted benzothiazoles. ekb.eg
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 6-Aminoindazole |
| Ammonium thiocyanate |
| Pentylpyridinium tribromide |
| Acetic acid |
| Aryl glyoxal |
| Aryl thioamide |
| Pyrazolone (B3327878) |
| 1,1,1,3,3,3-Hexafluoroisopropanol |
| Aldehyde |
| Hydrazine hydrate |
| β-Ketoester |
| Malononitrile |
| 5-Aminopyrazole |
| β-Dicarbonyl compound |
| 3-Oxo-2-arylhydrazonopropanal |
| 4-Thiazolidinone |
| 1,3-Diketone |
Electron Cyclization Considerations in Fused Pyrazolo Systems
The formation of fused pyrazole systems, such as the pyrazole core of this compound, often involves intramolecular cyclization reactions. A key strategy in the synthesis of related fused pyrimidines, which shares principles with pyrazole synthesis, is the tandem aza-Wittig/electrocyclic ring closure. acs.org This methodology involves the generation of an intermediate that subsequently undergoes a thermally or photochemically induced pericyclic reaction to form the heterocyclic ring.
In the context of fused pyrazoles, electrocyclization would involve the formation of a new sigma bond between the ends of a conjugated system to create the ring. The feasibility and stereochemical outcome of such reactions are governed by the Woodward-Hoffmann rules, which depend on the number of π-electrons involved and the reaction conditions (thermal or photochemical). While not explicitly detailed for this compound, the synthesis of other complex fused pyrazoles utilizes intramolecular cyclization of intermediates like β-diazo ketones, which are generated in situ. rsc.org These processes highlight the importance of designing precursors where the reactive groups are correctly positioned to facilitate the ring-closing event. Efficient synthesis of trifluoromethylated fused tricyclic pyrazoles, for example, has been achieved through the intramolecular cyclization of cyclic ketone-derived amines. rsc.org
Nucleophilic Attack and Condensation Mechanisms in Pyrazole Synthesis
The synthesis of the pyrazole ring is fundamentally reliant on condensation reactions, which are typically initiated by a nucleophilic attack. chim.it The most common approach involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or a synthon with equivalent functionality. rrbdavc.orgmdpi.com
The mechanism proceeds via several steps:
Nucleophilic Addition: The reaction begins with the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. mdpi.comresearchgate.net The electrophilicity of the carbonyl carbon is a crucial factor; electron-withdrawing groups attached to the dicarbonyl compound can increase the partial positive charge on the carbon, making it more susceptible to nucleophilic attack and accelerating the reaction. researchgate.net
Intermediate Formation: This initial attack leads to the formation of a hydrazone or a related intermediate.
Intramolecular Cyclization: The second nitrogen atom of the hydrazine derivative then performs an intramolecular nucleophilic attack on the remaining carbonyl group. chim.it
Dehydration: The resulting cyclic intermediate subsequently eliminates a molecule of water (dehydration) to form the stable, aromatic pyrazole ring.
This nucleophilic addition-elimination pathway is central to pyrazole chemistry. researchgate.net The reactivity of the pyrazole ring itself is influenced by the two nitrogen atoms. The combined electron-donating effect of the nitrogens reduces the electron density at the C3 and C5 positions, making the C4 position the most favorable site for electrophilic substitution. pharmaguideline.com Conversely, nucleophilic attack on the pyrazole ring is generally difficult unless activating electron-withdrawing groups are present. chim.it
Optimization of Reaction Conditions and Yields for Fused Benzothiazole Synthesis
The synthesis of the benzothiazole portion of the target molecule, and fused benzothiazoles in general, typically involves the condensation of a 2-aminothiophenol (B119425) derivative with a carbonyl compound, followed by oxidative cyclization. ekb.eg The optimization of reaction conditions is critical for maximizing yields and minimizing side products. A specific synthesis for this compound has been reported starting from 6-aminoindazole. nih.gov In this procedure, 6-aminoindazole is treated with ammonium thiocyanate (NH₄SCN) and pentylpyridinium tribromide in acetic acid. The reaction is stirred for 3 hours at room temperature, followed by 3 hours at 80°C, ultimately yielding the target compound at 63%. nih.gov
The optimization of this and similar syntheses involves manipulating several key parameters, including catalysts, solvents, temperature, and reaction time.
Catalysts: A wide array of catalysts has been employed to improve the efficiency of benzothiazole synthesis. These range from simple acid catalysts like HCl to various metal and nanoparticle catalysts. ekb.egnih.gov For instance, a mixture of H₂O₂/HCl has been used as an effective catalytic system for the condensation of 2-aminothiophenol with aldehydes in ethanol (B145695) at room temperature. mdpi.com
Solvents and Reaction Medium: The choice of solvent can significantly impact reaction rates and yields. While traditional organic solvents like ethanol and toluene (B28343) are common, greener alternatives and solvent-free conditions are increasingly explored. ekb.egnih.gov Ionic liquids and deep eutectic solvents have been shown to act as both the solvent and catalyst, often leading to high yields and easy product isolation. mdpi.com
Energy Sources: Beyond conventional heating, alternative energy sources like microwave irradiation and visible light have been successfully applied. nih.gov Microwave-assisted synthesis often leads to dramatically reduced reaction times and improved yields. nih.gov Photocatalytic methods, sometimes using simple blue LEDs without an external photocatalyst, offer an energy-efficient route under mild conditions. nih.govresearchgate.net
The table below summarizes various optimized conditions for the synthesis of 2-substituted benzothiazoles, illustrating the diversity of effective methodologies.
| Starting Materials | Catalyst/Reagent | Solvent | Conditions | Yield (%) | Reference |
| 2-Aminothiophenol, Aldehydes | H₂O₂/HCl | Ethanol | Room Temp, 1 h | 85-94 | nih.govmdpi.com |
| 2-Aminothiophenol, Aldehydes | Nano NiO | Ethanol | 60°C, 4 h | High | ekb.eg |
| 2-Aminothiophenol, Aldehydes | None | DMSO | Reflux, 1 h | Good | nih.gov |
| 2-Aminothiophenol, Aldehydes | None | 1,4-Dioxane/H₂O | Blue LED, Room Temp, 20 h | 88 | researchgate.net |
| 2-Aminothiophenol, Acid Chlorides | Ionic Liquid | Solvent-free | 80°C, 10-25 min | 84-95 | mdpi.com |
| 6-Aminoindazole, NH₄SCN | Pentylpyridinium tribromide | Acetic Acid | RT then 80°C, 6 h total | 63 | nih.gov |
These examples demonstrate that significant improvements in yield and reaction efficiency for fused benzothiazole synthesis can be achieved through the careful selection and optimization of reaction parameters.
Structure Activity Relationship Sar Studies of Pyrazolo 4,3 G Benzothiazol 7 Amine Analogs
Impact of Substituent Variations on Biological Potency and Selectivity
The biological profile of pyrazolo[4,3-g]benzothiazole derivatives can be significantly modulated by the introduction of various functional groups at different positions on the heterocyclic core. These substitutions can affect the molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, all of which are critical for its interaction with biological targets.
The location of substituents on the benzothiazole (B30560) portion of the scaffold has been shown to be a critical determinant of biological activity. For instance, in studies on related benzothiazole derivatives as Retinoid X Receptor-α (RXRα) antagonists, compounds with a substituent at the C-6 position exhibited greater RXRα transcriptional inhibitory activities than those with a substituent at the C-7 position mdpi.com.
Further SAR studies on pyrazolo-benzothiazole analogs designed as potential agents for Alzheimer's disease revealed the importance of substitution patterns on the benzene (B151609) ring. The introduction of two methoxy (-OCH3) groups to the benzene ring was found to increase cholinesterase (ChE) inhibitory activity compared to monosubstituted analogs researchgate.net. Specifically, a derivative bearing 3,4-dimethoxy groups on the phenyl ring attached to the pyrazole (B372694) moiety was identified as a potent inhibitor of acetylcholinesterase (AChE) researchgate.net. In contrast, pyrazolo-benzothiazole derivatives with a single methoxy group showed poorer ChE activity researchgate.net.
| Compound ID | Substitution Pattern | Target | Activity |
| 4a | 3,4-dimethoxy | AChE | IC50 = 8.69 ± 0.42 µM |
| 3e/3f | Monomethoxy | ChEs | Poorer activity |
This table summarizes the cholinesterase inhibitory activity of methoxy-substituted pyrazolo-benzothiazole analogs.
The attachment of various aromatic and heterocyclic rings to the core scaffold is a common strategy to explore new binding interactions and enhance biological potency. In a series of benzothiazole derivatives, the nature of the R2 substituent significantly influenced RXRα antagonist activity mdpi.com. The activity order was found to be dependent on other substitutions, but generally, moieties like 1-methyl-1H-pyrazolo[3,4-b]pyridyl and cyclohexyl conferred potent activity mdpi.com.
Similarly, the synthesis of novel pyrazolo[5,1-b]thiazole derivatives, a related scaffold, showed that incorporating different heterocyclic systems, such as a 1,3,4-oxadiazole ring, resulted in significant antimicrobial and anticancer activities nih.gov. Another study involving the fusion of pyrazolo-triazine systems with a benzothiazole moiety produced compounds with notable antimicrobial activity against Staphylococcus aureus and antifungal activity against Aspergillus fumigatus semanticscholar.org. For example, 2-(7-(4-Chlorophenyl)-3-(phenylsulfonyl)pyrazolo[5,1-c] mdpi.comnih.govnih.gov-triazin-4-yl)benzothiazole was found to be more active against Staphylococcus aureus than the standard drug Chloramphenicol semanticscholar.org.
| Attached Moiety | Scaffold | Biological Activity |
| 1-methyl-1H-pyrazolo[3,4-b]pyridyl | Benzothiazole | Potent RXRα transcriptional inhibition mdpi.com |
| Cyclohexyl | Benzothiazole | Potent RXRα transcriptional inhibition mdpi.com |
| Pyrazolo[5,1-c] mdpi.comnih.govnih.govtriazine | Benzothiazole | Potent antibacterial activity semanticscholar.org |
| 1,3,4-Oxadiazole | Pyrazolo[5,1-b]thiazole | High anticancer activity nih.gov |
This table illustrates the impact of different appended moieties on the biological activity of benzothiazole and related scaffolds.
Correlation Between Molecular Architecture and Biological Mechanism
In the context of enzyme inhibition, the molecular architecture allows for specific interactions within the active site. Molecular docking studies of pyrazolo-benzothiazole derivatives targeting acetylcholinesterase (AChE) for Alzheimer's disease showed that the compounds fit into the active site of the enzyme researchgate.net. The most potent compound, with a 3,4-dimethoxy substitution, was observed to form π-π stacking interactions with key amino acid residues like Trp86 and His447 in the AChE active site, explaining its inhibitory activity researchgate.net. This highlights a direct correlation between the molecule's planar, aromatic structure and its ability to engage in specific, non-covalent interactions that underpin its mechanism of action as an enzyme inhibitor.
Rational Design Principles for Modifying the 1H-Pyrazolo[4,3-g]benzothiazol-7-amine Scaffold
Based on SAR studies, several rational design principles can be formulated for the development of new therapeutic agents derived from the this compound scaffold.
Maintain Core Planarity: The inherent planarity of the tricyclic system is a key feature, particularly for applications targeting DNA intercalation or binding to planar active sites in enzymes nih.gov. Modifications should ideally preserve this structural characteristic to maintain this mode of action.
Strategic Substitution on the Benzene Ring: The benzene portion of the benzothiazole ring is a prime location for modification. As demonstrated in ChE inhibitors, introducing multiple electron-donating groups, such as methoxy substituents, can enhance potency researchgate.net. The position of these substituents is critical, with specific patterns (e.g., 3,4-disubstitution) yielding higher activity.
Exploitation of the Amino Group: The 7-amino group serves as a versatile handle for introducing a wide variety of side chains and heterocyclic moieties. This allows for the exploration of different "pockets" within a target's binding site and can be used to modulate properties like solubility, selectivity, and potency. For instance, designing analogs where this amine is part of a linker to another pharmacophore could lead to dual-target inhibitors.
Bioisosteric Replacement and Scaffold Hopping: The pyrazolo[4,3-g]benzothiazole core itself can be considered a bioisostere of other fused heterocyclic systems. Principles from related scaffolds, such as pyrazolo[3,4-g]isoquinolines or pyrazolopyrimidines, can inform design nih.govnih.gov. For example, observing that a bromine atom at a specific position was detrimental to the activity in a related scaffold could guide chemists to avoid similar substitutions nih.gov.
Structure-Based Design: When the biological target is known, molecular docking and dynamic simulations can guide the design of new analogs. By modeling the interactions of the scaffold within the active site, modifications can be designed to enhance binding affinity by forming additional hydrogen bonds, hydrophobic interactions, or π-π stacking interactions with specific amino acid residues researchgate.net.
By applying these principles, medicinal chemists can rationally design novel this compound derivatives with improved therapeutic profiles for a range of diseases.
Mechanistic Studies of Biological Activity and Molecular Target Engagement for Pyrazolo 4,3 G Benzothiazol 7 Amine and Derivatives
DNA Intercalation Mechanisms by Pyrazolo[4,3-g]benzothiazol-7-amine
The potential for 1H-Pyrazolo[4,3-g]benzothiazol-7-amine to function as a DNA intercalator is strongly suggested by its fundamental molecular structure. nih.gov Intercalation is a mode of interaction where a molecule, typically planar and aromatic, inserts itself between the base pairs of the DNA double helix. nih.gov Such agents often possess polycyclic aromatic systems that can fit within the DNA structure, leading to conformational changes that can interfere with DNA processes.
The molecule of this compound is characterized as a polycyclic, aromatic, and heterocyclic compound that is almost perfectly planar. nih.govnih.gov This planarity is a critical prerequisite for effective intercalation, allowing the molecule to slide into the space between the stacked base pairs of DNA. nih.gov The mechanism involves the insertion of this planar scaffold, leading to a distortion of the DNA helix, typically causing it to unwind and lengthen. This structural disruption can subsequently affect the binding of proteins that are essential for DNA replication and transcription. While direct, detailed mechanistic studies on this specific compound are not extensively documented in the available literature, its structural properties are highly characteristic of molecules developed as DNA intercalating agents for therapeutic purposes. nih.gov
Interaction with DNA Replication Machinery
The interaction of compounds like this compound with DNA replication machinery is typically a direct consequence of their DNA binding activity. By intercalating into the DNA double helix, these molecules create a physical barrier that obstructs the progression of DNA polymerase and other components of the replication fork. nih.govgla.ac.uk This steric hindrance prevents the enzyme from reading the DNA template, thereby inhibiting the synthesis of a new DNA strand.
The formation of a stable drug-DNA complex alters the local structure of the DNA, which can prevent the initiation of replication or cause the replication machinery to stall and dissociate. This inhibition of DNA replication is a key mechanism by which many chemotherapeutic agents exert their cytotoxic effects on rapidly dividing cancer cells. nih.gov As a planar, heterocyclic aromatic amine, the compound fits the profile of agents that interact with DNA, potentially forming adducts or otherwise disrupting normal DNA function, which is a known mechanism of carcinogenesis and mutagenesis for some compounds in this class. nih.gov The ability of such compounds to form stable, noncovalent complexes with DNA can diminish their bioavailability for other interactions but is central to their potential role in disrupting replication. researchgate.net
Enzyme Inhibition Studies of Related Pyrazolo-Heterocycles
The pyrazole (B372694) scaffold, particularly when fused with other heterocyclic rings like pyrimidine (B1678525), forms a privileged structure in medicinal chemistry for the development of kinase inhibitors. acs.orgrsc.org These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of various kinases and preventing the phosphorylation of their respective substrates.
Cyclin-Dependent Kinase (CDK) Inhibition
The pyrazole nucleus is a prominent feature in many potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. Fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, have been extensively investigated as CDK inhibitors. rsc.org These scaffolds serve as bioisosteres of adenine, the core component of ATP, allowing them to effectively compete for the kinase's active site. acs.org Various derivatives have shown potent inhibitory activity against several CDK isoforms.
| Compound Scaffold | Target Kinase | Reported IC₅₀ |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine derivative (Compound 15) | CDK2/cyclin A2 | 0.061 µM |
| Pyrazolo[4,3-d]pyrimidine derivative (LGR6768) | CDK7 | In the nanomolar range |
Epidermal Growth Factor Receptor (EGFR) Inhibition
The pyrazole scaffold is also integral to the design of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently dysregulated in cancer. nih.govacs.org Numerous pyrazole-containing heterocycles, including pyrazolo[3,4-d]pyrimidines and pyrazole-thiadiazole hybrids, have demonstrated potent EGFR inhibitory activity. acs.orgnih.gov These compounds are designed to fit within the ATP-binding site of the EGFR kinase domain, blocking its signaling and thereby inhibiting cancer cell proliferation. nih.gov Several derivatives have shown impressive potency, with some also exhibiting dual inhibition of other kinases like VEGFR-2. nih.gov
| Compound Scaffold | Target Kinase | Reported IC₅₀ |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine derivative (Compound 16) | EGFR | 0.034 µM |
| Pyrazolo[3,4-d]pyrimidine derivative (Compound 4) | EGFR | 0.054 µM |
| Pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine (Compound 3) | EGFR | 0.06 µM |
| Pyrazole-thiadiazole derivative (Compound 6g) | EGFR | 0.024 µM |
| Thiazolyl-pyrazoline derivative (Compound 10d) | EGFR | 32.5 nM (0.0325 µM) |
Src Kinase and m-TOR Pathway Modulation
Pyrazolo-heterocycles have been developed as potent inhibitors of both Src family kinases (SFKs) and the mammalian target of rapamycin (B549165) (mTOR), two key regulators of cell growth, proliferation, and survival.
Src Kinase: The pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds have given rise to potent and selective Src kinase inhibitors. acs.orgmdpi.comnih.gov These compounds act as ATP-competitive inhibitors, blocking Src-mediated signaling pathways that are critical for cancer cell invasion and migration. mdpi.com For instance, the pyrazolo[3,4-d]pyrimidine derivative Si306 has been shown to reduce the phosphorylation of Src and suppress the invasive properties of glioblastoma cells. mdpi.com
mTOR Pathway: The pyrazolo[3,4-d]pyrimidine core is also a feature of highly selective, ATP-competitive inhibitors of mTOR kinase, which exists in two complexes, mTORC1 and mTORC2. nih.gov These inhibitors can block the activity of both complexes, impacting cell growth and proliferation more effectively than earlier allosteric inhibitors like rapamycin. nih.gov Dual mTOR/HDAC inhibitors based on a pyrazolopyrimidine core have also been developed, demonstrating a polypharmacological approach to overcoming drug resistance. nih.gov
| Compound Scaffold | Target Kinase | Reported IC₅₀ |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine (Si306) | Src | Activity demonstrated by reduced phosphorylation |
| Pyrazolo[3,4-d]pyrimidine (PP242) | mTOR | 8 nM |
| Pyrazolo[3,4-d]pyrimidine (PP30) | mTOR | 80 nM |
| Pyrazolopyrimidine derivative (Compound 50) | mTOR | 0.49 nM |
Janus Kinase (JAK) Inhibition
Derivatives of 1H-pyrazolo[3,4-d]pyrimidine are recognized as potent inhibitors of Janus kinases (JAKs), a family of tyrosine kinases that mediate signaling from cytokine receptors. mdpi.com Inhibition of the JAK/STAT pathway is a therapeutic strategy for various cancers and immune diseases. Several pyrazolo[3,4-d]pyrimidine-based compounds have been synthesized that show strong activity and selectivity against specific JAK isoforms, particularly JAK2. mdpi.com These inhibitors are designed to target the ATP-binding site of the JAK kinase domain, thereby blocking downstream signaling events.
| Compound Scaffold | Target Kinase | Reported IC₅₀ |
|---|---|---|
| 1H-pyrazolo[3,4-d]pyrimidin-4-amino (Compound 11g) | JAK2 | 6.5 nM |
| 1H-pyrazolo[3,4-d]pyrimidin-4-amino (Compound 11f) | JAK2 | 7.2 nM |
| 1H-pyrazolo[3,4-d]pyrimidin-4-amino (Compound 11h) | JAK2 | 8.0 nM |
| 1H-pyrazolo[3,4-d]pyrimidin-4-amino (Compound 11k) | JAK2 | 9.7 nM |
Bruton's Tyrosine Kinase (BTK) Inhibition
While direct studies on the BTK inhibitory activity of this compound are not extensively documented, the broader class of pyrazolopyrimidine derivatives has demonstrated significant potential in this area. For instance, a series of 1-substituted pyrazolopyrimidine derivatives have been synthesized and evaluated as potent BTK inhibitors. One notable compound from this series, 9h , exhibited a half-maximal inhibitory concentration (IC50) value of 4.2 nM against the BTK enzyme. Furthermore, compounds 8 and 9f from the same study showed superior inhibition of B lymphoma cell line proliferation compared to the established drug ibrutinib. nih.gov These findings underscore the potential of the pyrazole scaffold as a foundation for developing novel and effective BTK inhibitors. The mechanism of action for these inhibitors typically involves binding to the active site of the BTK enzyme, thereby preventing its phosphorylation and downstream signaling.
p21-activated kinase 1 (PAK1) Inhibition
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that play a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, and survival. The overexpression of PAKs, particularly PAK4, has been linked to the progression of several cancers. Research into pyrazolo[3,4-d]pyrimidine derivatives has identified them as a promising class of PAK4 inhibitors. These compounds act as type I ½ inhibitors, binding to the kinase domain and competing with ATP. This inhibition can lead to the attenuation of downstream signaling pathways that promote cell proliferation and survival. While specific data on this compound is limited, the activity of related pyrazole derivatives suggests that this structural motif is a viable starting point for the design of PAK1 and other PAK isoform inhibitors.
Histone Lysine (B10760008) Demethylase (KDM) Inhibition
Histone lysine demethylases (KDMs) are epigenetic regulators that are increasingly being recognized as important targets in cancer therapy. The aberrant activity of these enzymes can lead to alterations in gene expression that drive tumor growth. Studies have identified that pyrazole-containing scaffolds can act as inhibitors of KDMs. For example, a novel benzimidazole (B57391) pyrazolone (B3327878) scaffold has been shown to inhibit the KDM4 subfamily of lysine demethylases. These inhibitors function by chelating the iron atom in the active site of the JmjC domain-containing KDMs, thereby preventing the demethylation of histone lysine residues. nih.gov This mode of action highlights the potential for pyrazole derivatives to modulate epigenetic landscapes in cancer cells.
Cholinesterase (ChE) Activities
Modulation of Cellular Signaling Pathways at the Molecular Level
The inhibitory activities of pyrazole derivatives on various kinases and enzymes translate to the modulation of critical cellular signaling pathways. For example, by inhibiting BTK, these compounds can block the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of malignant B-cells. Similarly, the inhibition of PAKs can disrupt signaling cascades downstream of Rho GTPases, affecting cell migration, invasion, and survival. In the context of KDM inhibition, pyrazole-based compounds can alter histone methylation patterns, leading to changes in gene expression that can suppress tumor growth. The planar, polycyclic, and aromatic structure of compounds like this compound also suggests a potential for it to act as a DNA intercalator, a mechanism used by some chemotherapeutic agents to inhibit DNA replication in rapidly dividing cancer cells. nih.gov
Receptor Binding Profiles of Pyrazolo-Derived Ligands
The versatility of the pyrazole scaffold extends to its ability to be tailored to bind to various receptors with high affinity and selectivity. For instance, specific 1H-pyrazolo[3,4-g]hexahydro-isoquinolines have been developed as selective glucocorticoid receptor (GR) antagonists. researchgate.net These compounds exhibit sub-nanomolar affinity for the human GR and demonstrate potent functional activity. researchgate.net The binding of these ligands to the receptor is dictated by specific substitutions on the pyrazole core, which can be optimized to achieve desired selectivity and potency. While the specific receptor binding profile of this compound has not been fully elucidated, the adaptability of the pyrazole structure suggests that it could be modified to target a range of receptors involved in various physiological and pathological processes.
Advanced Derivatization and Functionalization Approaches for Pyrazolo 4,3 G Benzothiazol 7 Amine Scaffolds
Synthetic Routes to Substituted 1H-Pyrazolo[4,3-g]benzothiazol-7-amine Analogs
The synthesis of the core this compound structure and its analogs is achieved through several strategic pathways. A direct and effective method for the parent compound involves the reaction of 6-aminoindazole with ammonium (B1175870) thiocyanate (B1210189) in acetic acid, followed by the addition of pentylpyridinium tribromide. nih.gov This process facilitates the construction of the fused thiazole (B1198619) ring onto the pyrazole (B372694) system. The resulting solution is stirred, heated, and then neutralized to precipitate the final product. nih.gov
The synthesis of substituted analogs often involves multi-step sequences. One common approach is the construction of hybrid molecules through the condensation of different chalcones with hydrazine (B178648) hydrate, which leads to the formation of the pyrazole ring linked to a benzothiazole (B30560) moiety. uctm.edu Another established method involves the Vilsmeier-Haack reaction of hydrazones to create substituted pyrazole-4-carbaldehydes, which can then be further reacted to form more complex derivatives. nih.gov Additionally, pyrazole-benzothiazole hybrids can be synthesized via a pathway involving hydrazone formation and subsequent cyclization. nano-ntp.com Conjugation of pre-formed pyrazoles with benzothiazole hydrazine or hydrazide through the formation of an imine bond also represents a viable synthetic strategy. benthamdirect.com
These varied synthetic methodologies allow for the introduction of substituents at multiple positions on the heterocyclic scaffold, enabling the systematic exploration of structure-activity relationships.
Table 1: Synthetic Strategies for Pyrazolo[4,3-g]benzothiazole Analogs
| Strategy | Key Reactants | Reaction Type | Reference |
|---|---|---|---|
| Direct Thiazole Ring Formation | 6-Aminoindazole, Ammonium Thiocyanate, Pentylpyridinium Tribromide | Cyclization / Annulation | nih.gov |
| Hybrid Synthesis from Chalcones | Substituted Chalcones, Hydrazine Hydrate | Condensation / Cyclization | uctm.edu |
| Vilsmeier-Haack Approach | Hydrazones, Vilsmeier Reagent (POCl₃/DMF) | Formylation / Cyclization | nih.gov |
| Hydrazone Cyclization | Substituted Hydrazones | Multi-step Cyclization | nano-ntp.com |
| Imine Bond Formation | Pyrazole Aldehydes, Benzothiazole Hydrazine/Hydrazide | Condensation / Conjugation | benthamdirect.com |
Introduction of Diverse Functional Groups for Enhanced Biological Probe Development
The 1H-Pyrazolo[4,3-g]benzothiazole scaffold is an attractive core for the development of biological probes, particularly fluorescent probes, due to its planar, aromatic nature which can be readily modified to tune its photophysical properties. The introduction of specific functional groups is a key strategy to transform this scaffold into a sensitive and selective tool for detecting biological molecules and processes.
Derivatives are often designed as "push-pull" systems, where electron-donating groups (the "push") and electron-withdrawing groups (the "pull") are strategically placed on the aromatic system. nih.gov This arrangement can lead to significant solvatochromism and fluorescence enhancement upon binding to a biological target. For instance, benzothiazole derivatives have been functionalized to create fluorescent probes that can detect protein aggregates like β-amyloid and α-synuclein, which are hallmarks of neurodegenerative diseases. nih.gov
Other functionalization approaches include incorporating moieties that can specifically react with a target analyte. A benzothiazole-based probe featuring an aryl boric acid ester unit was developed for the selective "turn-on" fluorescent detection of hydrogen peroxide. nih.gov Furthermore, analogs of benzothiazole orange, a well-known DNA intercalator, have been synthesized to act as "light-up" probes that exhibit enhanced fluorescence upon binding to specific DNA structures like G-quadruplexes. researchgate.net The development of small-sized benzothiazole-indolium fluorescent probes has also been shown to be effective for targeting the c-MYC promoter G-quadruplex, enabling live-cell imaging. rsc.org These examples underscore the versatility of the benzothiazole-containing scaffold in probe design, where the careful choice of functional groups dictates the probe's specificity and reporting mechanism.
Table 2: Functional Groups for Biological Probe Development
| Functional Group Type | Example | Probe Target | Mechanism | Reference |
|---|---|---|---|---|
| Push-Pull System | Amino and Nitro Groups | Protein Aggregates (Aβ, α-syn) | Fluorescence enhancement upon binding | nih.gov |
| Reactive Moiety | Aryl Boric Acid Ester | Hydrogen Peroxide (H₂O₂) | "Turn-on" fluorescence after reaction | nih.gov |
| DNA Intercalating Unit | Methylbenzothiazolylmethylidene | G-Quadruplex DNA | "Light-up" fluorescence upon intercalation | researchgate.net |
| Specific Binding Moiety | Indolium Group | c-MYC Promoter G-Quadruplex | Selective binding and fluorescence | rsc.org |
Strategies for Scaffold Diversification via Post-Functionalization
Post-functionalization, often referred to as late-stage functionalization (LSF), is a powerful strategy for rapidly diversifying a core molecular scaffold like pyrazolo-benzothiazole without the need for de novo synthesis. researchgate.net This approach allows for the introduction of new chemical groups onto a pre-formed heterocyclic system, which is highly efficient for creating libraries of analogs to probe biological activity or optimize material properties. nih.gov
A prominent LSF technique applicable to such scaffolds is transition metal-catalyzed C-H bond activation. This method enables the direct conversion of typically unreactive carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. For example, palladium-catalyzed C-H arylation can be employed to attach various aryl groups to the scaffold, significantly altering its steric and electronic profile. researchgate.net Thiazole moieties within a larger molecule can themselves act as directing groups to guide the C-H activation to a specific site, offering a high degree of regioselectivity. researchgate.net Other C-H functionalization reactions, such as alkylation, can also be used to introduce diverse substituents. researchgate.net These LSF strategies provide a modular and atom-economical route to novel derivatives, accelerating the discovery of molecules with desired functions.
Development of Hybrid Molecules Containing Pyrazolo-Benzothiazole Units
Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially enhanced affinity, improved selectivity, or a novel mechanism of action. The pyrazolo-benzothiazole unit is a popular scaffold for this approach due to its established biological relevance.
A variety of hybrid molecules have been synthesized and evaluated for different therapeutic purposes. For example, hybrids combining the pyrazolo-benzothiazole core with a pyrazolidinedione moiety have been designed as analogues of thiazolidinedione antidiabetic agents. nih.gov Other work has focused on creating pyrazolo-benzothiazole hybrids for anticancer applications, with studies showing significant cytotoxic activity against various cancer cell lines. nih.govresearchgate.net The rationale is that combining the pyrazole and benzothiazole heterocycles can lead to synergistic effects or interaction with multiple biological targets. nih.gov
The synthesis of these hybrids often involves multi-step reaction sequences that build one heterocyclic system onto another or link them via a carefully chosen spacer. nano-ntp.comnih.gov In another application, benzothiazole-based DNA gyrase inhibitors have been conjugated with siderophore mimics, which are iron-chelating compounds, to improve their uptake into Gram-negative bacteria. helsinki.fi This approach highlights the use of hybridization not only to modulate bioactivity but also to enhance pharmacokinetic properties like cellular permeability.
Table 3: Examples of Pyrazolo-Benzothiazole Hybrid Molecules
| Linked Moiety | Therapeutic Area | Rationale | Reference |
|---|---|---|---|
| Pyrazolidinedione | Antidiabetic | Thiazolidinedione (TZD) Analogue | nih.gov |
| Various Aryl/Heteroaryl Groups | Anticancer | Cytotoxicity, VEGFR-2 Inhibition | nih.gov |
| Pyrazoline | Antimicrobial | Combination of Bioactive Scaffolds | nih.gov |
| Siderophore Mimics | Antibacterial | Enhanced Bacterial Uptake | helsinki.fi |
| Benzoxazole | Anticancer, Anti-inflammatory | COX Inhibition | researchgate.net |
Future Research Directions and Unexplored Avenues for 1h Pyrazolo 4,3 G Benzothiazol 7 Amine Research
Development of Novel Synthetic Routes with Improved Atom Economy and Green Chemistry Principles
The current synthesis of 1H-Pyrazolo[4,3-g]benzothiazol-7-amine involves the reaction of 6-aminoindazole with ammonium (B1175870) thiocyanate (B1210189) in acetic acid, followed by the addition of pentylpyridinium tribromide. nih.gov While effective, future research should focus on developing more sustainable and efficient synthetic methodologies. The principles of green chemistry—which aim to reduce or eliminate hazardous substances—offer a framework for this advancement. nih.govyoutube.com
Future synthetic strategies should prioritize high atom economy, operational simplicity, and the use of environmentally benign solvents and catalysts. researchgate.net Techniques such as microwave-assisted synthesis, ultrasound irradiation, and one-pot multicomponent reactions have proven effective for other pyrazole (B372694) and benzothiazole (B30560) derivatives, often resulting in shorter reaction times, higher yields, and milder reaction conditions. nih.govresearchgate.netresearchgate.net For instance, the use of water as a solvent and the application of solid acid catalysts could provide greener alternatives to conventional methods that rely on organic solvents and harsh reagents. researchgate.netnih.govnih.gov
Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches
| Parameter | Conventional Synthesis nih.gov | Potential Green Synthesis Approaches nih.govresearchgate.netresearchgate.net |
|---|---|---|
| Solvent | Acetic Acid | Water, Ethanol (B145695), or solvent-free conditions |
| Energy Source | Conventional heating (80°C) | Microwave irradiation, Ultrasound |
| Catalyst/Reagent | Pentylpyridinium tribromide | Recyclable solid acid catalysts, bio-organic catalysts |
| Reaction Time | Several hours | Potentially reduced to minutes |
| Waste Profile | Organic solvents, by-products | Reduced waste, biodegradable solvents |
| Atom Economy | Moderate | Potentially high through multicomponent reactions |
Comprehensive Mechanistic Studies at the Molecular and Cellular Levels
The planar structure of this compound suggests its potential as a DNA intercalating agent, a mechanism used by some chemotherapeutic drugs to inhibit DNA replication in cancer cells. nih.gov However, this hypothesis requires rigorous experimental validation. Future research must delve into the precise molecular and cellular mechanisms of action of this compound and its derivatives.
In-depth studies should be conducted to confirm and characterize its interaction with DNA. Beyond this, researchers should investigate its effects on cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways. Techniques like cytotoxicity assays in various cancer cell lines (e.g., HepG-2, MCF-7, HCT-116), cell cycle analysis, and apoptosis induction studies would provide critical insights. nih.govnih.gov Investigating the modulation of apoptotic markers like Bax, Bcl-2, p53, and caspases could further elucidate its biological impact. nih.gov
Exploration of New Biological Targets and Pathways
While DNA intercalation is a promising starting point, the diverse biological activities associated with pyrazole and benzothiazole scaffolds suggest that this compound may interact with other biological targets. nih.govnih.gov Many small molecules based on pyrazolopyridine, a related scaffold, have demonstrated significant pharmacological actions, including the inhibition of key enzymes in disease pathways. nih.gov
A crucial future direction is the screening of this compound against a wide range of biological targets, particularly protein kinases, which are often implicated in cancer and inflammatory diseases. For example, c-Met tyrosine kinase has emerged as an attractive target for cancer therapy, and related pyrazolopyridine derivatives have shown potent inhibitory activity against it. nih.gov The strategic design of hybrid molecules, incorporating the this compound core with other pharmacophores like 1,2,3-triazoles, could lead to compounds with novel or enhanced activities targeting multiple pathways simultaneously. rsc.org
Table 2: Potential Biological Targets for Future Investigation
| Target Class | Specific Example(s) | Rationale / Relevance |
|---|---|---|
| Protein Kinases | c-Met, EGFR, Tyrosine Kinases | Pyrazole and benzothiazole derivatives have shown potent kinase inhibitory activity. nih.govnih.govrsc.org |
| Nucleic Acids | DNA, RNA | The planar structure suggests potential for intercalation, a known anticancer mechanism. nih.gov |
| Enzymes | Topoisomerases, RNA Polymerase | DNA intercalators often interfere with these enzymes involved in DNA replication and transcription. researchgate.net |
| Cell Signaling Proteins | p53, Bax/Bcl-2 family | Investigation of these proteins can clarify the compound's role in inducing apoptosis. nih.gov |
Advanced Computational Design for Rational Synthesis and SAR Prediction
To accelerate the discovery of more potent and selective derivatives of this compound, advanced computational methods should be integrated into the research workflow. Molecular docking simulations can be used to predict the binding affinity and orientation of derivatives within the active sites of potential targets, such as c-Met kinase or the DNA minor groove. nih.gov
These computational models can guide the rational design of new analogues with improved biological activity. Furthermore, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties can help prioritize compounds with favorable pharmacokinetic profiles early in the discovery process, reducing the time and cost associated with experimental screening. nih.gov This integrated approach, combining computational prediction with preclinical evaluation, is essential for establishing a robust Structure-Activity Relationship (SAR) and optimizing lead compounds for therapeutic development. nih.gov
Design of Targeted Molecular Probes and Chemical Biology Tools
Derivatives of this compound that exhibit high affinity and selectivity for a specific biological target can be developed into valuable chemical biology tools. By conjugating the core scaffold with reporter molecules such as fluorophores, biotin, or photoaffinity labels, researchers can create targeted molecular probes.
These probes can be used to visualize the subcellular localization of the target, identify its binding partners, and study its dynamics within living cells. For instance, a fluorescently labeled derivative could be used in microscopy studies to confirm its accumulation in the nucleus and interaction with DNA. Such tools are invaluable for dissecting complex biological pathways and validating novel drug targets, thereby bridging the gap between chemical synthesis and biological understanding.
Q & A
Q. What is the optimized synthetic route for 1H-Pyrazolo[4,3-g]benzothiazol-7-amine, and what reaction parameters are critical for yield improvement?
The compound is synthesized via cyclization of 6-aminoindazole with NHSCN and pentylpyridinium tribromide in acetic acid. Key parameters include:
- Stoichiometry : A 1:2 molar ratio of 6-aminoindazole to NHSCN ensures complete conversion .
- Temperature : Sequential stirring at room temperature (3 h) followed by 80°C (3 h) optimizes cyclization .
- Workup : Neutralization with KCO and recrystallization in 1,4-dioxane yield light-brown crystals with 63% efficiency .
Q. How does the planar molecular structure of this compound support its hypothesized role as a DNA intercalator?
X-ray crystallography reveals a planar conformation (max deviation: 0.020 Å for S1) and intermolecular N–H⋯N hydrogen bonds. These features align with DNA intercalator requirements:
- Planarity : Facilitates insertion between DNA base pairs .
- Hydrogen bonding : N1⋯N4 interactions (3.019 Å) stabilize intercalation complexes .
- π-π stacking : Weak interactions (centroid separation: 3.582 Å) may enhance DNA binding affinity .
Q. What analytical techniques are used to validate the supramolecular architecture of this compound?
- Single-crystal X-ray diffraction : Confirms the 3D hydrogen-bonded network and zigzag chains along the b-axis .
- IR spectroscopy : Identifies N–H stretching (3200–3400 cm) and aromatic C–H vibrations, corroborating hydrogen bonding .
- Thermal analysis : Melting point (563 K) and stability under recrystallization conditions validate purity .
Advanced Research Questions
Q. How can structural modifications at position 7 alter the biological activity of pyrazolo-benzothiazole derivatives?
Substitutions at position 7 influence target specificity:
- Demethylation : BBr-mediated removal of methoxy groups (e.g., in 4-methoxyphenyl derivatives) enhances solubility and receptor binding, as seen in adenosine A antagonists .
- Electron-withdrawing groups : Fluorine or trifluoromethyl groups (e.g., in EGFR inhibitors) improve kinase inhibition by modulating electronic properties .
- Amino group retention : The primary amine at position 7 is critical for hydrogen bonding with DNA or protein targets .
Q. How can researchers reconcile contradictory reports on the mechanism of action (e.g., DNA intercalation vs. kinase inhibition)?
Discrepancies arise from structural analogs and assay conditions:
- DNA intercalation : Planar derivatives (e.g., unsubstituted pyrazolo-benzothiazoles) show intercalation via ethidium displacement assays .
- Kinase inhibition : Substituted analogs (e.g., 7-((2-phenylhydrazine)methyl) derivatives) target EGFR or A receptors, confirmed by kinase profiling and docking studies .
- Experimental validation : Use competitive binding assays (e.g., DNA vs. kinase) and molecular docking to identify dominant mechanisms .
Q. What in vitro models are most suitable for evaluating antitumor efficacy, and how do results compare to established chemotherapeutics?
- MT-4 cell line : Pyrido[4,3-g]quinoline derivatives (structurally similar) exhibit IC values <1 µM, comparable to docetaxel .
- Cytotoxicity assays : MTT or SRB protocols quantify cell viability, with dose-dependent responses indicating mechanism-specific activity .
- Comparative studies : Benchmark against intercalators (e.g., doxorubicin) and kinase inhibitors (e.g., gefitinib) to contextualize potency .
Q. How do supramolecular interactions in the crystal structure inform drug design for enhanced pharmacokinetic stability?
- Hydrogen bonding : N–H⋯N networks (e.g., N1⋯N4) improve crystal packing, reducing hygroscopicity and enhancing shelf life .
- π-π stacking : Planar aromatic systems (e.g., pyrazolo-benzothiazole core) promote self-assembly in lipid bilayers, improving membrane permeability .
- Solvent interactions : Recrystallization in 1,4-dioxane optimizes morphology for controlled-release formulations .
Methodological Recommendations
- Synthetic Optimization : Use high-throughput screening to explore NHSCN alternatives (e.g., thiourea) for greener synthesis .
- Mechanistic Studies : Combine molecular dynamics simulations (e.g., AMBER) with surface plasmon resonance (SPR) to quantify DNA/protein binding kinetics .
- SAR Profiling : Synthesize a library of 7-substituted analogs via combinatorial chemistry and evaluate using multi-kinase panels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
